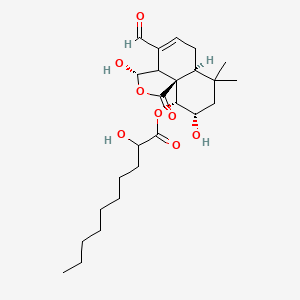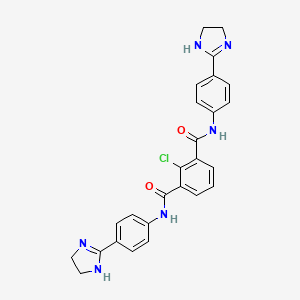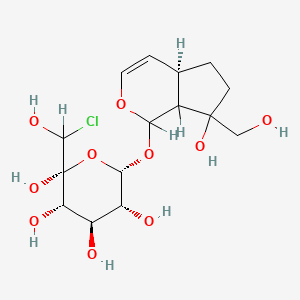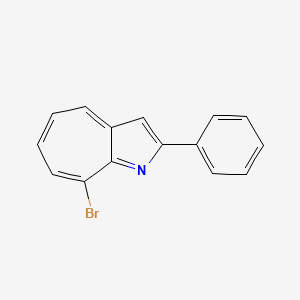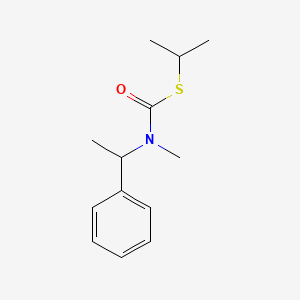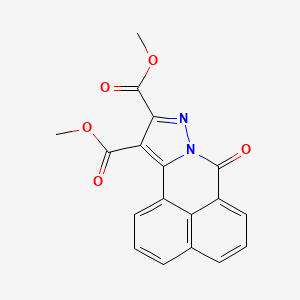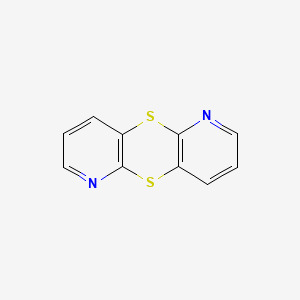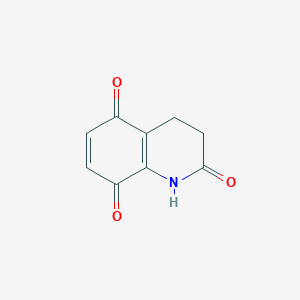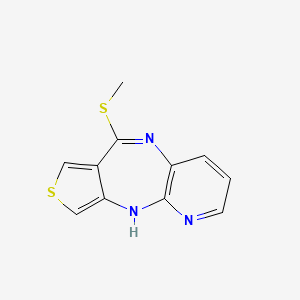
3,3-Diethoxy-2-phenylthietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxy-2-phenylthietane 1,1-dioxide: is an organic compound with the molecular formula C13H18O4S . It is a member of the thietane family, characterized by a four-membered ring containing sulfur. This compound is notable for its unique structure, which includes two ethoxy groups and a phenyl group attached to the thietane ring, along with a sulfone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethoxy-2-phenylthietane 1,1-dioxide typically involves the reaction of 2-phenylthietane with ethyl alcohol in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to sulfides.
Substitution: Formation of new compounds with substituted groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Diethoxy-2-phenylthietane 1,1-dioxide is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of thietane derivatives on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Wirkmechanismus
The mechanism of action of 3,3-Diethoxy-2-phenylthietane 1,1-dioxide involves its interaction with molecular targets through its functional groups. The sulfone group can participate in hydrogen bonding and coordination interactions, while the ethoxy and phenyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
3,3-Diethoxy-2-phenylthietane: Lacks the sulfone group, resulting in different reactivity and applications.
2-Phenylthietane: A simpler structure without the ethoxy groups, leading to different chemical properties.
3,3-Diethoxy-2-methylthietane 1,1-dioxide: Similar structure but with a methyl group instead of a phenyl group, affecting its chemical behavior.
Uniqueness: 3,3-Diethoxy-2-phenylthietane 1,1-dioxide stands out due to its combination of ethoxy, phenyl, and sulfone groups. This unique structure imparts specific reactivity and stability, making it valuable for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
1950-82-9 |
|---|---|
Molekularformel |
C13H18O4S |
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
3,3-diethoxy-2-phenylthietane 1,1-dioxide |
InChI |
InChI=1S/C13H18O4S/c1-3-16-13(17-4-2)10-18(14,15)12(13)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
BFBJCPIDCGRZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1(CS(=O)(=O)C1C2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


